An In-depth Technical Guide to the Physicochemical Properties of 18:1 Caproylamine PE
An In-depth Technical Guide to the Physicochemical Properties of 18:1 Caproylamine PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Caproylamine PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid of significant interest in biomedical research and drug development.[1] Its unique structure, featuring a primary amine on the headgroup, allows for a variety of chemical modifications and imparts specific physicochemical properties that are advantageous for applications such as liposomal drug delivery and immunological studies. This guide provides a comprehensive overview of the core physicochemical properties of 18:1 Caproylamine PE, detailed experimental methodologies, and its role in biological signaling pathways.
Core Physicochemical Properties
The distinct characteristics of 18:1 Caproylamine PE arise from its combination of a dioleoyl lipid backbone and a caproylamine-modified phosphoethanolamine headgroup. While specific experimental data for some properties of this exact molecule are not widely published, we can infer and supplement with data from its constituent parts and structurally similar lipids.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) | Avanti Polar Lipids |
| Synonyms | 18:1 Caproylamine PE | BroadPharm, MedChemExpress |
| Molecular Formula | C₄₇H₈₉N₂O₉P | BroadPharm |
| Molecular Weight | 857.19 g/mol | Avanti Polar Lipids, BroadPharm |
| Physical State | Likely a waxy solid or viscous liquid at room temperature. | Inferred from the physical state of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). |
| Solubility | Soluble in chloroform (B151607) and other organic solvents. Poorly soluble in aqueous solutions. | General property of N-acylated phosphatidylethanolamines. |
| Melting Point | Not explicitly reported. The melting point of the parent lipid, DOPE (18:1 PE), is -16°C. The acylation of the headgroup may alter this value. | Based on data for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. |
| pKa of Primary Amine | Not explicitly reported. The pKa of the primary amine in similar aliphatic amines is typically in the range of 9.5-11.0. The local chemical environment in the lipid headgroup will influence the exact value. | General range for primary alkylamines. |
| Critical Micelle Concentration (CMC) | Not explicitly reported. For diacyl phospholipids, the CMC is generally very low (in the micromolar to nanomolar range) as they preferentially form bilayers (liposomes) rather than micelles. | General behavior of diacyl phospholipids. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of 18:1 Caproylamine PE. Below are protocols for key experiments.
Liposome Preparation via Thin-Film Hydration
This is a common method for preparing liposomes incorporating 18:1 Caproylamine PE.
Methodology:
-
Lipid Film Formation:
-
Dissolve 18:1 Caproylamine PE and any other desired lipids (e.g., cholesterol, helper lipids) in an organic solvent such as chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipid with the highest melting point.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes using the thin-film hydration method.
Competitive ELISA for Lipid-CD1d Binding
This assay can be used to assess the binding affinity of 18:1 Caproylamine PE to CD1d molecules.
Methodology:
-
Plate Coating:
-
Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG Fc) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add recombinant CD1d-Fc fusion protein to the wells and incubate for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
In a separate plate, pre-incubate a known concentration of a biotinylated lipid tracer (e.g., a known CD1d ligand) with varying concentrations of the competitor lipid (18:1 Caproylamine PE).
-
Transfer the lipid mixtures to the CD1d-coated plate and incubate for 2-4 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound lipids.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A decrease in signal indicates successful competition by 18:1 Caproylamine PE.
-
Competitive ELISA Workflow
